X antigen family member 1 (17-32) is a peptide derived from the XAGE-1 gene, which is part of the cancer/testis antigen family. This family is characterized by its expression in male germ cells and various tumors, making it a potential target for cancer immunotherapy. The XAGE-1 gene is located on the X chromosome and exhibits high expression levels in testicular tissues, while being minimally expressed in other normal tissues. Its expression has been linked to several cancers, including head and neck squamous cell carcinoma and colon cancer, where it may correlate with metastasis and prognosis respectively
The XAGE-1 gene belongs to the GAGE family, which includes a variety of cancer/testis antigens. It is classified under the broader category of tumor-associated antigens due to its restricted expression pattern primarily in tumors and testicular tissue. The gene produces multiple transcripts, with XAGE-1a being the most studied variant, encoding a protein of approximately 16.3 kDa .
The synthesis of X antigen family member 1 (17-32) typically involves recombinant DNA technology. The gene encoding this peptide can be cloned into expression vectors such as pcDNA3 or pET3 for protein production in suitable host systems like bacteria or mammalian cells .
To produce the peptide, the full open reading frame (ORF) of XAGE-1a can be amplified using polymerase chain reaction techniques with specific primers. The resulting DNA fragment is then inserted into an appropriate vector for expression under a promoter such as the cytomegalovirus promoter. Following transformation into host cells, the expressed protein can be purified using affinity chromatography techniques .
The molecular structure of X antigen family member 1 (17-32) is characterized by its hydrophobic regions and potential nuclear localization signals, which are common features among cancer/testis antigens. The peptide sequence itself spans amino acids 17 to 32 of the full-length protein encoded by the XAGE-1 gene.
The molecular weight of this peptide is approximately 1.8 kDa, and it typically exhibits a helical structure that may facilitate its interaction with immune cells
X antigen family member 1 (17-32) does not undergo typical chemical reactions like small molecules but can interact with immune receptors such as T-cell receptors when presented on major histocompatibility complex molecules. This interaction can trigger immune responses against tumor cells expressing this antigen.
Such interactions are critical in immunological assays where the peptide can be used to stimulate T-cells in vitro, allowing for the assessment of its immunogenicity and potential as a vaccine component .
The mechanism of action for X antigen family member 1 (17-32) involves its recognition by T-cells through major histocompatibility complex class I molecules on the surface of tumor cells. Upon binding, T-cells are activated to proliferate and attack cells expressing this antigen.
Studies have shown that T-cells specific to XAGE-1 can induce cytotoxic effects on tumor cells, highlighting its potential role in targeted cancer immunotherapy
X antigen family member 1 (17-32) is a small peptide with a molecular weight of approximately 1800 Da. It is soluble in aqueous solutions and exhibits stability under physiological conditions.
The peptide's sequence includes hydrophobic residues that contribute to its structural integrity and interaction capabilities. Its stability can be influenced by factors such as pH and ionic strength, which are critical for maintaining its functional conformation during experiments
X antigen family member 1 (17-32) has significant applications in cancer research and immunotherapy:
The XAGE1 gene (officially designated X antigen family member 1A) resides at chromosomal position Xp11.22 in humans and belongs to the GAGE family of cancer-testis antigens. The gene spans 5,005 bp, comprising four exons and three introns, with transcription occurring on the positive strand [1] [5]. Four primary transcript variants (XAGE-1a, -1b, -1c, and -1d) arise through alternative splicing and differential promoter usage. Variants XAGE-1a and -1b share an identical 99-amino-acid open reading frame encoding a 9 kDa nuclear protein (isoform a/b), while XAGE-1c produces truncated polypeptides (9–17 aa) due to upstream start codons. XAGE-1d utilizes an alternative exon 2' (termed exon 2b), resulting in a 69-amino-acid isoform (isoform d) with a distinct C-terminus [2] [5].
Transcription is epigenetically regulated by methylation of a CpG island within the promoter region. Hypomethylation activates expression in germ cells and malignancies, whereas hypermethylation silences it in somatic tissues [3] [10]. The protein features a conserved C-terminal GAGE domain (PF05831) and a nuclear localization signal (NLS) critical for its punctate nuclear distribution [1] [5].
Table 1: Transcript Variants of XAGE1
Variant | Exon Structure | Protein Product | Key Features |
---|---|---|---|
XAGE-1a | Exons 1-2-3-4 | Isoform a/b (99 aa, 9 kDa) | Nuclear localization, immunodominant epitopes |
XAGE-1b | Exons 1-2-4 | Isoform a/b (99 aa, 9 kDa) | Dominant variant in tumors; identical protein to XAGE-1a |
XAGE-1c | Exons 1-3-4 | Truncated peptides (9–17 aa) | Non-functional for full-length protein; upstream start codons block translation |
XAGE-1d | Exons 1-2b-4 | Isoform d (69 aa) | Unique C-terminus; lacks USO9-13 mAb epitope |
XAGE1 exhibits highly restricted expression in normal tissues, confined predominantly to spermatogonia and spermatocytes in the testis. Immunohistochemistry confirms nuclear localization in these germ cells, with no detectable protein in other healthy organs [2] [5]. In contrast, aberrant expression occurs in diverse malignancies:
Antibody responses against the C-terminal epitope (aa 57–81) occur in 70% of lung adenocarcinoma patients, confirming immunogenicity [2] [6]. Functional studies demonstrate that XAGE1 overexpression enhances tumor cell proliferation, migration, and metastasis in adenoid cystic carcinoma, while siRNA knockdown suppresses invasion and clonogenic survival in melanoma [7] [10].
Table 2: Tissue-Specific Expression Profile of XAGE1
Tissue/Cancer Type | Expression Level | Predominant Variant | Clinical Association |
---|---|---|---|
Normal Testis | High (spermatogonia) | XAGE-1b | Physiological germ cell function |
Lung Adenocarcinoma | Moderate-High (53%) | XAGE-1b | Improved survival with HLA-I co-expression; IgG seroresponse |
Hepatocellular Carcinoma | Moderate (41.7%) | XAGE-1b | Shorter 2-year survival |
Acute Myeloid Leukemia | Low-Moderate (mRNA) | XAGE-1a | Minimal residual disease biomarker |
Ewing’s Sarcoma | High | XAGE-1b | Potential diagnostic marker |
The XAGE subfamily belongs to the GAGE/PAGE protein family, characterized by a conserved C-terminal domain. Phylogenetic analysis of mammalian genomes reveals that XAGE1 emerged after the Euarchontoglires split, with orthologs absent in non-mammalian vertebrates [1] [4]. Within primates, XAGE1 shows accelerated evolution:
Functional convergence occurs in distantly related taxa: Talpidae moles exhibit testis-specific GAGE expression, analogous to XAGE1, suggesting convergent evolution of reproductive antigens [4] [9]. In the Himalayas, phylogenetic clustering of mammals at high elevations mirrors the restricted adaptive traits in XAGE1-expressing tumors, illustrating environmental filtering [9].
Table 3: Evolutionary Conservation of XAGE1 Homologs
Species | Amino Acid Identity | Divergence Time (MYA) | Key Structural Features Conserved |
---|---|---|---|
Pan troglodytes | 85% | ~6.3 | Full-length ORF; NLS; C-terminal epitope |
Mus musculus | 48% | ~90 | GAGE domain; nuclear localization |
Macaca mulatta | 78% | ~29 | Exon 2-4 splicing; CpG island promoter |
Canis lupus | <40% | ~96 | Partial GAGE domain; no NLS |
List of compounds mentioned in the article:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: